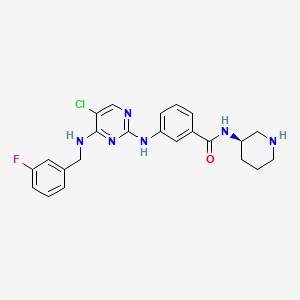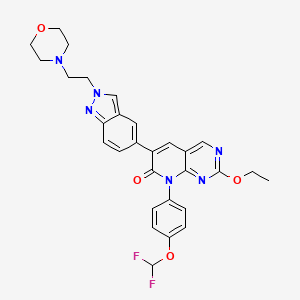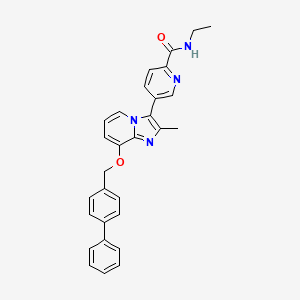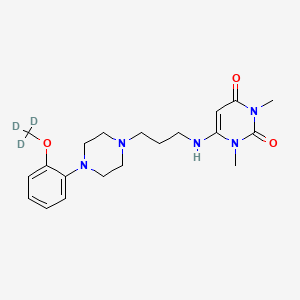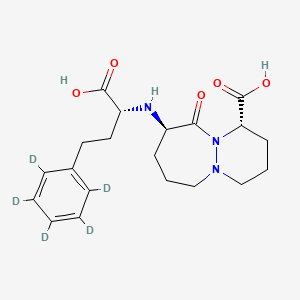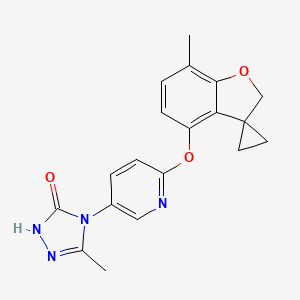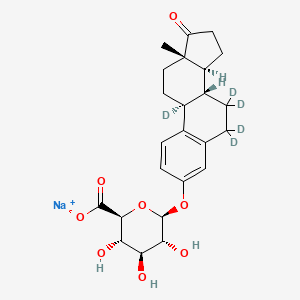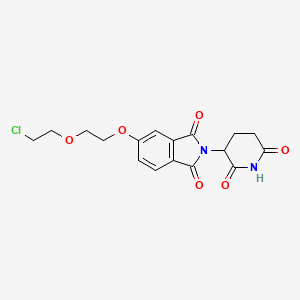
Thalidomide-5-PEG2-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5-PEG2-Cl is a compound derived from Thalidomide, designed to act as a cereblon ligand. It is primarily used in the recruitment of CRBN protein, which is a component of the E3 ubiquitin ligase complex. This compound can be conjugated to a protein ligand via a linker to produce proteolysis-targeting chimeras (PROTACs) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-PEG2-Cl involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a chloride group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable activating agent.
PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form Thalidomide-PEG.
Chlorination: Finally, the Thalidomide-PEG is chlorinated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Thalidomide are activated using industrial-grade reagents.
Continuous PEGylation: The activated Thalidomide is continuously reacted with PEG linkers in a controlled environment.
Automated Chlorination: The final chlorination step is automated to ensure consistency and purity of the product
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The chloride group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloride
科学研究应用
Thalidomide-5-PEG2-Cl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various diseases by selectively degrading pathogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
作用机制
Thalidomide-5-PEG2-Cl exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .
相似化合物的比较
Lenalidomide: Another Thalidomide derivative with similar cereblon-binding properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Thalidomide-PEG2-NH2: A similar compound with an amine group instead of chloride.
Uniqueness: Thalidomide-5-PEG2-Cl is unique due to its specific chloride group, which allows for versatile chemical modifications and conjugations. This makes it particularly useful in the synthesis of PROTACs and other therapeutic agents .
属性
分子式 |
C17H17ClN2O6 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC 名称 |
5-[2-(2-chloroethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17ClN2O6/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22/h1-2,9,13H,3-8H2,(H,19,21,22) |
InChI 键 |
HAGULBIOKGWWFS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
